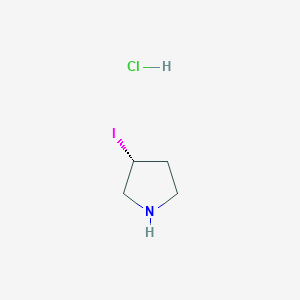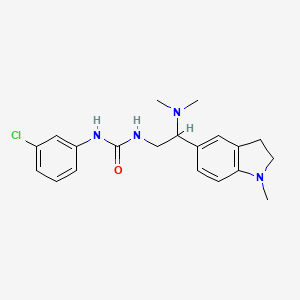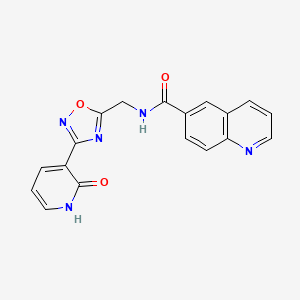
(R)-3-Iodopyrrolidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis
This involves determining the arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanism, the products formed, and the conditions required for the reaction .Physical and Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity. Chemical properties might include reactivity, flammability, and types of chemical reactions the substance typically undergoes .Aplicaciones Científicas De Investigación
Analytical Chemistry Applications
Hydrophilic interaction chromatography (HILIC) is a valuable alternative for the separation of polar, weakly acidic, or basic samples, including those relevant to the study of (R)-3-Iodopyrrolidine hydrochloride. HILIC operates on polar columns in aqueous-organic mobile phases rich in organic solvents, such as acetonitrile, enhancing ionization in mass spectrometry compared to reversed-phase liquid chromatography. This technique is increasingly popular for separating peptides, proteins, oligosaccharides, drugs, metabolites, and various natural compounds, offering complementary selectivity to reversed-phase and other chromatographic modes. It is also attractive for two-dimensional applications due to its distinct separation selectivity (Jandera, 2011).
Solid-State NMR Spectroscopy
Solid-state nuclear magnetic resonance (NMR) spectroscopy of quadrupolar halogens, including iodine-127, which is pertinent to compounds like this compound, provides valuable insights into the structure and dynamics of such compounds. This technique offers isotropic chemical shifts, quadrupolar coupling constants, and other information on chlorine, bromine, and iodine in diverse chemical entities. Its applications have grown, especially in high magnetic fields, enabling detailed studies of solids, including those containing iodine (Bryce & Sward, 2006).
Marine Biochemistry
The role of halogens, such as iodine, in marine biochemistry, particularly within the Rhodophyta (red algae), underscores the significance of iodine-containing organic compounds derived from seawater. These substances, ranging from simple aliphatic halo-ketones to complex diterpenes, exhibit ecological functions like predator avoidance and microflora antibiosis, illustrating the biochemical versatility and ecological importance of iodine-based compounds (Fenical, 1975).
Drug Delivery Systems
Polyvinylpyrrolidone (PVP), a polymer used in various pharmaceutical formulations, exemplifies the utility of iodine in medical applications beyond direct drug use. PVP's role in enhancing the solubility and stability of drugs, including potentially those related to this compound, highlights the importance of auxiliary substances in drug delivery and efficacy. This review underscores PVP's versatility in drug formulations, serving roles from stabilizers to solubilizers, across a wide range of pharmaceutical applications (Franco & De Marco, 2020).
Alternatives to Animal Testing
The search for alternatives to animal testing in drug development, including methods that may involve this compound, is a critical area of research. Techniques such as in vitro assays, computer modeling, and the use of lower organisms offer potential paths to reduce, refine, and replace animal testing. These alternatives aim to address ethical concerns, reduce costs, and improve the efficiency of drug development processes (Doke & Dhawale, 2013).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(3R)-3-iodopyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8IN.ClH/c5-4-1-2-6-3-4;/h4,6H,1-3H2;1H/t4-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWOZJBZGOHJRBB-PGMHMLKASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1I.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]1I.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClIN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.48 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Chloro-1-[3-(1-methylimidazol-2-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B2817807.png)
![ethyl 4-oxo-5-(2-oxo-2H-chromene-3-carboxamido)-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2817808.png)

![2-[(4-Chlorophenyl)methyl]-4,7-dimethylpurino[8,7-b][1,3]oxazole-1,3-dione](/img/structure/B2817810.png)

![3-(2,4-dimethoxyphenyl)-1-(4-fluorobenzyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![8-fluoro-2-(5-methylpyrazine-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2817813.png)
![ethyl 2-(2-(4-oxo-2-phenyl-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2817814.png)

![8-(2-Propenyloxy)-1,4-dioxaspiro[4.5]decane](/img/structure/B2817818.png)


![3-(7-chloro-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[2-(cyclohex-1-en-1-yl)ethyl]benzamide](/img/structure/B2817824.png)

